molecular formula C24H24N2O2 B3437727 4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE

Cat. No.: B3437727
M. Wt: 372.5 g/mol
InChI Key: JEFLAZSRMSBNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is a complex organic compound with a molecular formula of C23H23N2O This compound is characterized by its intricate structure, which includes multiple aromatic rings and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide groups into amines using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-[(3-{[(4-METHYLPHENYL)FORMAMIDO]METHYL}PHENYL)METHYL]BENZAMIDE is unique due to its specific combination of aromatic rings and amide groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-methyl-N-[[3-[[(4-methylbenzoyl)amino]methyl]phenyl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2/c1-17-6-10-21(11-7-17)23(27)25-15-19-4-3-5-20(14-19)16-26-24(28)22-12-8-18(2)9-13-22/h3-14H,15-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFLAZSRMSBNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCC2=CC(=CC=C2)CNC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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